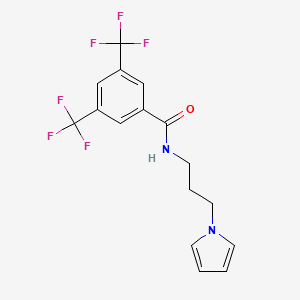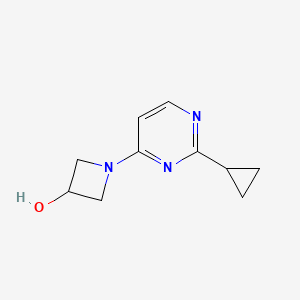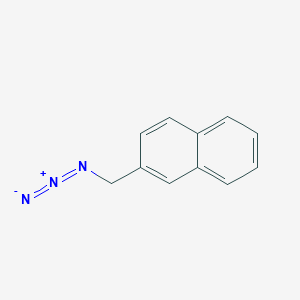![molecular formula C23H22N2O3 B2524134 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide CAS No. 852138-44-4](/img/structure/B2524134.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide, is a complex molecule that appears to be a derivative of acrylamide with substitutions that include a benzodioxole and a tetrahydrocarbazole moiety. While the provided papers do not directly discuss this compound, they do offer insights into the synthesis and behavior of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the reaction of intermediates such as 3-methylglycociamidine with primary nitroalkanes and acetyl chloride to form oxadiazolyl benzamidoximes . This suggests that the synthesis of the target compound might also involve multi-step reactions with careful selection of starting materials and reagents to ensure the formation of the desired (Z)-isomer, as the stereochemistry is a critical aspect of such molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single crystal X-ray analysis . This technique would likely be applicable to the target compound as well, providing detailed information about its three-dimensional conformation, which is essential for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical behavior of structurally similar compounds under photochemical and thermal conditions has been studied . For instance, the Z-isomer of a related molecule was the major product under photochemical conditions, while the E-isomer was favored thermally . This indicates that the target compound might also exhibit different reactivity patterns depending on the conditions, with the potential for stereoselective reactions being a significant consideration.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of the target compound are not discussed in the provided papers, the properties of related compounds can offer some predictions. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the benzodioxole and tetrahydrocarbazole groups, as well as the overall molecular geometry. The (Z)-configuration might also affect the compound's ability to participate in specific chemical reactions, such as Michael additions, as seen with related molecules .
科学的研究の応用
Synthesis and Characterization
Acrylamide monomers have been synthesized and characterized for their structural and electronic properties. For instance, novel acrylamide monomers have been synthesized and analyzed using spectroscopic methods and quantum chemical calculations to determine their vibrational, nuclear magnetic resonance, and electronic properties. These studies are foundational for understanding the reactivity and potential applications of such compounds in polymer science and materials engineering (Barım & Akman, 2019).
Antimicrobial Activities
Acrylamide derivatives have been explored for their antimicrobial activities. For example, thiosemicarbazide derivatives, which serve as precursors for various heterocyclic compounds, have shown promising antimicrobial properties (Elmagd et al., 2017). Similarly, other studies have synthesized novel acrylamide compounds and evaluated their efficacy against a range of bacteria and fungi, providing insights into their potential as antimicrobial agents (Rajanarendar et al., 2008).
Polymer Science and Engineering
Acrylamide compounds have been extensively used in polymer science for the synthesis of homopolymers and copolymers through various polymerization techniques, including reversible addition−fragmentation chain transfer (RAFT) polymerization. These studies contribute to the development of polymers with controlled molecular weight, low polydispersity, and specific structural properties, which are essential for applications in biomedical engineering, drug delivery systems, and materials science (Mori et al., 2005).
Applications in Material Science
Acrylamide derivatives have also been investigated for their applications in material science, including the synthesis of novel coordination networks and polymeric complexes with potential uses in catalysis, molecular sensing, and nonlinear optical materials. For example, the synthesis of tetrazolate-yl acylamide tectons and their combination with metal ions to form coordination networks has been studied for their structural properties and nonlinear optical (NLO) efficiencies, highlighting the versatility of acrylamide compounds in designing functional materials (Liao et al., 2013).
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(10-7-15-6-9-21-22(12-15)28-14-27-21)24-13-16-5-8-20-18(11-16)17-3-1-2-4-19(17)25-20/h5-12,25H,1-4,13-14H2,(H,24,26)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTMXXGWHRCHKS-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)


![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)